molecular formula C17H18F2N2O2S2 B2548781 2-(((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine CAS No. 1421483-64-8

2-(((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine

Cat. No.: B2548781
CAS No.: 1421483-64-8
M. Wt: 384.46
InChI Key: OHLFPWXEBMYWQE-UHFFFAOYSA-N
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Description

2-(((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with a thioether linkage to a piperidine ring, which is further substituted with a difluorophenylsulfonyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including nucleophilic substitution and cyclization.

    Introduction of the Difluorophenylsulfonyl Group: The difluorophenylsulfonyl group is introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.

    Thioether Formation: The final step involves the formation of the thioether linkage between the piperidine intermediate and the pyridine ring, typically using thiol reagents under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified piperidine derivatives.

    Substitution: Functionalized pyridine derivatives.

Scientific Research Applications

2-(((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine involves its interaction with molecular targets such as enzymes or receptors. The difluorophenylsulfonyl group can form strong interactions with specific amino acid residues, while the piperidine and pyridine rings can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-((1-(Phenylsulfonyl)piperidin-4-yl)methylthio)pyridine: Lacks the difluorophenyl group, which may result in different biological activities.

    2-((1-(2,6-Difluorophenyl)piperidin-4-yl)methylthio)pyridine: Lacks the sulfonyl group, affecting its chemical reactivity and biological interactions.

Uniqueness

The presence of both the difluorophenylsulfonyl group and the thioether linkage in 2-(((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine imparts unique chemical and biological properties. These functional groups enhance its stability, reactivity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]methylsulfanyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O2S2/c18-14-4-3-5-15(19)17(14)25(22,23)21-10-7-13(8-11-21)12-24-16-6-1-2-9-20-16/h1-6,9,13H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLFPWXEBMYWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)S(=O)(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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